molecular formula C14H26Cl3N7S B1222721 Impromidine hydrochloride CAS No. 65573-02-6

Impromidine hydrochloride

Cat. No.: B1222721
CAS No.: 65573-02-6
M. Wt: 430.8 g/mol
InChI Key: HNQSXVXPLCRZNZ-UHFFFAOYSA-N
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Description

Impromidine Hydrochloride is a highly potent and specific histamine H2 receptor agonist. It has been used diagnostically as a gastric secretion indicator due to its ability to stimulate acid secretion in the stomach .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Impromidine Hydrochloride involves the reaction of N-[2-[(5-methyl-4-imidazolyl)methylthio]ethyl]thiourea with methyl iodide in methanol to form the corresponding thiouronium iodide. This intermediate is then converted into the sulfate by treatment with an ion-exchange resin. Finally, the sulfate is condensed with 4-(3-aminopropyl)imidazole in refluxing water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Impromidine Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as imidazole and guanidine .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and thiourea derivatives.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions include various thiouronium and imidazole derivatives .

Mechanism of Action

Impromidine Hydrochloride exerts its effects by binding to histamine H2 receptors, which are G-protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cyclic AMP levels. The elevated cyclic AMP levels result in the activation of protein kinase A, which in turn stimulates the secretion of gastric acid in the stomach .

Properties

CAS No.

65573-02-6

Molecular Formula

C14H26Cl3N7S

Molecular Weight

430.8 g/mol

IUPAC Name

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride

InChI

InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H

InChI Key

HNQSXVXPLCRZNZ-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl

65573-02-6

Related CAS

55273-05-7 (Parent)

Synonyms

Hydrochloride, Impromidine
Impromidine
Impromidine Hydrochloride
Impromidine Oxalate (1:2)
Impromidine Trihydrochloride
SK and F 92676
SK and F-92676
SK and F92676
SKF 92676
SKF-92676
SKF92676
Trihydrochloride, Impromidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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